molecular formula C60H115NO10P B608591 Intralipid CAS No. 68890-65-3

Intralipid

カタログ番号 B608591
CAS番号: 68890-65-3
分子量: 1041.55
InChIキー: ZACMUBKIFQNSDT-GAUHYDFOSA-O
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Intralipid is a sterile, non-pyrogenic fat emulsion prepared for intravenous administration as a source of calories and essential fatty acids . It is made up of 20% Soybean Oil, 1.2% Egg Yolk Phospholipids, 2.25% Glycerin, and Water for Injection . The soybean oil is a refined natural product consisting of a mixture of neutral triglycerides of predominantly unsaturated fatty acids .


Synthesis Analysis

The middle–long–middle (MLM) structural intralipid was synthesized through alcoholysis‐esterification . The biological catalysis MLM‐based intralipids can make the maximum utilization of fatty acids for the liver regeneration .


Molecular Structure Analysis

Intralipid has a molecular formula of C60H115NO10P+ . The soybean oil in Intralipid consists of a mixture of neutral triglycerides of predominantly unsaturated fatty acids .


Chemical Reactions Analysis

Intralipid can interfere with routine clinical biochemical tests . The lipid particles composing commercial lipid emulsions were characterized by the combined use of physical and chemical methods .


Physical And Chemical Properties Analysis

Intralipid emulsions contain large emulsion particles of diameters ranging from 300 to 400 nm . The infranatants contain about 1 g/l triacylglycerols in addition to phospholipids in the form of smaller particles of 70-100 nm diameter .

科学的研究の応用

Anti-Neuroinflammatory Effects

Lipofundin has been shown to have anti-neuroinflammatory effects . It is commonly used in clinical anesthetic solvents and nutritional supplements. Lipofundin significantly prevented and treated nitric oxide production induced by lipopolysaccharide (LPS), a model of neuroinflammation . It also reduced the LPS-induced expression and secretion of interleukin-1β .

Inhibition of Vasodilation

Lipofundin MCT/LCT has been found to inhibit levcromakalim-induced vasodilation by inhibiting endothelial nitric oxide release . This suggests that Lipofundin could have potential applications in the regulation of blood pressure and vascular health .

Neuroprotection

Lipofundin has been found to promote the secretion of certain growth factors, suggesting a potential neuroprotective effect . This could have implications for the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Cardioprotection

Intralipid has been shown to have a cardioprotective effect, decreasing the ischemic insults during off-pump coronary artery revascularization . It has been found to improve the functional recovery of cardiac muscles, decrease myocardial infarct size, and shorten the action potential time .

Biodetoxification

Intravenous lipid emulsion (ILE), which includes Intralipid, is used to reverse toxicity caused by a broad spectrum of lipophilic drugs . This has potential applications in the treatment of acute poisonings .

Improvement of Tumor Blood Flow

Intralipid has been shown to improve tumor blood flow and lower blood viscosity . This could potentially enhance the delivery of anti-cancer drugs to tumors .

作用機序

Target of Action

Lipofundin S, also known as Intralipid, is a lipid emulsion that primarily targets the body’s energy metabolism system . It provides a biologically utilizable source of calories and essential fatty acids . It is used in clinical settings for parenteral nutrition and as a solvent for certain types of drugs .

Mode of Action

Intralipid interacts with its targets by providing a source of lipids that can be metabolized for energy . It is also used to reverse toxicity caused by a broad-spectrum of lipophilic drugs . The primary mode of action involves a scavenging effect called the “lipid sink” and cardiotonic activity . The “lipid sink” phenomenon is the most widely accepted mechanism of action for lipids. The lipid emulsion infusion creates an expanded lipid phase, and the resulting equilibrium drives toxic drug from tissue to the aqueous plasma phase then into the lipid phase .

Biochemical Pathways

Intralipid affects several biochemical pathways. It has been shown to inhibit the mitochondrial permeability transition pore opening, which is as efficient as cyclosporine-A . It also impacts the phosphatidylinositol 3-kinase (PI3K)-Akt-glycogen synthase kinase-3β (GSK-3β) and AMPK-endothelial nitric oxide synthase (eNOS) signaling pathways . These pathways are crucial for cellular energy metabolism and survival.

Pharmacokinetics

Intralipid provides fatty acids in the form of triglycerides which are hydrolyzed by lipoprotein lipase to release free fatty acids . Linoleic acid and alpha-linolenic acid are metabolized within a common biochemical pathway through a series of desaturation and elongation steps . The pharmacokinetics of Intralipid can be influenced by factors such as age, energy expenditure, clinical status, body weight, tolerance, ability to metabolize and eliminate lipids, and consideration of additional energy given to the patient .

Result of Action

The primary result of Intralipid’s action is the provision of a source of calories and essential fatty acids for patients requiring parenteral nutrition . In addition, it has been shown to have anti-inflammatory properties and to protect the heart against ischemia-reperfusion injury .

Action Environment

The action, efficacy, and stability of Intralipid can be influenced by various environmental factors. For instance, the presence of other medications, the patient’s nutritional status, and the patient’s overall health condition can all impact the effectiveness of Intralipid . Furthermore, Intralipid’s action can be influenced by the concentration of local anesthetics in the blood .

Safety and Hazards

Intralipid is generally safe for use, but like all medications, it can have side effects . It’s important to monitor patients closely during treatment to ensure safety .

Relevant papers on Intralipid have been analyzed to provide this comprehensive overview .

特性

IUPAC Name

2-[[3-hexadecanoyloxy-2-[(E)-octadec-9-enoyl]oxypropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium;(9Z,12Z)-octadeca-9,12-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H82NO8P.C18H32O2/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43(3,4)5)38-48-41(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h20-21,40H,6-19,22-39H2,1-5H3;6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20)/p+1/b21-20+;7-6-,10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZACMUBKIFQNSDT-GAUHYDFOSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC.CCCCCC=CCC=CCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C/CCCCCCCC.CCCCC/C=C\C/C=C\CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H115NO10P+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701338964
Record name Lipofundin S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701338964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1041.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lipofundin S

CAS RN

68890-65-3
Record name Lipofundin S
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068890653
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lipofundin S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701338964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: How does Intralipid interact with the body to exert its effects?

A1: Intralipid's primary mechanism of action stems from its composition as a lipid emulsion. [] It provides a source of energy and essential fatty acids, primarily linoleic acid (omega-6) and alpha-linolenic acid (omega-3), mimicking the physiological transport of lipids. [, ] Upon intravenous administration, the lipid particles in Intralipid undergo hydrolysis by lipoprotein lipase, releasing free fatty acids that are then utilized by tissues for energy or stored as triglycerides. []

Q2: Does Intralipid influence glucose metabolism?

A2: Research suggests that Intralipid can impact glucose metabolism. Studies in preterm infants have shown that infusions of Intralipid, rich in polyunsaturated fatty acids, can enhance glucose production by increasing gluconeogenesis. [] This effect is attributed to the stimulatory influence of free fatty acids, particularly polyunsaturated fatty acids, on gluconeogenic pathways. []

Q3: How does Intralipid affect insulin sensitivity?

A3: Intralipid administration can lead to a state of lipid-induced insulin resistance. [] Studies comparing men and women found that Intralipid infusion reduces insulin-stimulated glucose uptake in both sexes, with a more pronounced effect observed in men. [] Importantly, this insulin resistance appears not to stem from impaired insulin signaling pathways, inflammation, or direct inhibition of glucose transporter activity. [] Instead, the observed increase in leg lactate release and decreased glucose oxidation with Intralipid suggest a potential metabolic feedback mechanism contributing to the insulin resistance. []

Q4: What is the chemical composition of Intralipid?

A4: Intralipid is not a single chemical compound but rather a complex mixture. Its primary components include purified soybean oil as the lipid source, egg yolk phospholipids as emulsifiers, and glycerol to adjust osmolarity. [, , ]

Q5: How does the lipid composition of Intralipid influence its effects?

A5: The specific fatty acid profile within Intralipid's lipid component appears to influence its physiological impacts. Research indicates that emulsions with a higher proportion of polyunsaturated fatty acids, like Intralipid, may have different effects on glucose kinetics compared to emulsions richer in monounsaturated fatty acids. [] This highlights the importance of considering the specific fatty acid composition when investigating Intralipid's effects.

Q6: Are there concerns regarding the stability of Intralipid emulsions?

A6: Maintaining the stability of Intralipid emulsions is crucial for its effectiveness. Studies have highlighted the potential for physicochemical changes when Intralipid is mixed with other solutions. For instance, admixtures of Intralipid and normal saline have shown a decrease in pH and an increase in lipid globule size over time, indicating incompatibility. [] This underscores the need for careful handling and administration practices to ensure Intralipid's stability and prevent potential alterations in its properties. []

Q7: How is Intralipid metabolized and cleared from the body?

A7: Intralipid's metabolism involves the breakdown of its triglyceride component by lipoprotein lipase, primarily located on the endothelium of capillaries. [] This process releases free fatty acids and glycerol, which are subsequently utilized by tissues. [] The clearance of Intralipid from the circulation involves both lipoprotein lipase-mediated hydrolysis and uptake by the reticuloendothelial system, primarily in the liver and spleen. []

Q8: Are there any known drug interactions with Intralipid?

A8: Intralipid has demonstrated the ability to influence the pharmacokinetics of certain drugs, particularly lipophilic compounds. In cases of local anesthetic toxicity, Intralipid is believed to act as a “lipid sink,” drawing the lipophilic local anesthetics into the lipid phase and thereby reducing their concentration in the aqueous phase. [] This partitioning effect has been suggested as a mechanism for Intralipid's efficacy in treating local anesthetic toxicity. [, ]

Q9: What are the potential adverse effects associated with Intralipid administration?

A9: While generally well-tolerated, Intralipid administration can potentially lead to adverse effects. These can include infusion reactions, hypertriglyceridemia, and interference with laboratory tests. Close monitoring of patients receiving Intralipid is essential to identify and manage any potential complications.

Q10: How is Intralipid used in research settings?

A10: Intralipid is utilized in various research applications, including the development of tissue-mimicking phantoms for optical imaging, [, ] inducing hyperlipidemia in animal models to study metabolic diseases, [, ] and investigating the impact of lipids on cellular function. [, , ]

Q11: What are the future directions for Intralipid research?

A11: Future research on Intralipid could explore its potential as a therapeutic agent for conditions beyond local anesthetic toxicity, [, ] optimize its use in specific patient populations, and further elucidate its mechanisms of action. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。